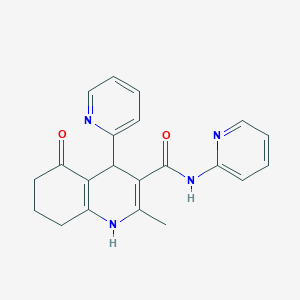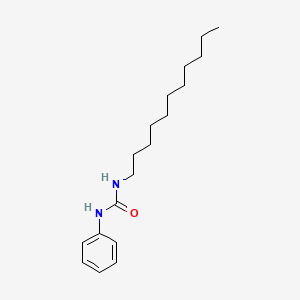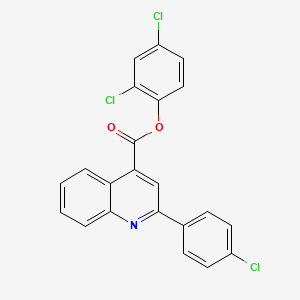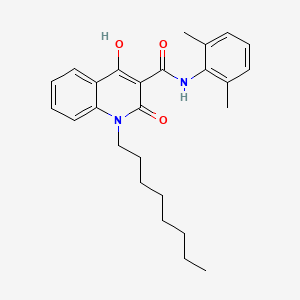![molecular formula C22H19N3O4 B12052761 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B12052761.png)
2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)-2-METHOXYPHENYL 4-METHYLBENZOATE typically involves multi-step organic reactions. The preparation methods often include the following steps:
Formation of the Hydrazone: The initial step involves the reaction of isonicotinic acid hydrazide with an appropriate aldehyde or ketone to form the hydrazone derivative.
Esterification: The hydrazone derivative is then subjected to esterification with 4-methylbenzoic acid under acidic conditions to yield the final product.
Analyse Des Réactions Chimiques
4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)-2-METHOXYPHENYL 4-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)-2-METHOXYPHENYL 4-METHYLBENZOATE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)-2-METHOXYPHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)-2-METHOXYPHENYL 4-METHYLBENZOATE can be compared with similar compounds such as:
4-BROMO-2-(2-ISONICOTINOYLCARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE: This compound has a bromine atom instead of a methoxy group, which may alter its chemical reactivity and biological activity.
ETHYL 4-(2-HYDROXYBENZYLAMINO)BENZOATE: This compound has a different functional group, which can lead to different chemical and biological properties.
Propriétés
Formule moléculaire |
C22H19N3O4 |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
[2-methoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C22H19N3O4/c1-15-3-6-18(7-4-15)22(27)29-19-8-5-16(13-20(19)28-2)14-24-25-21(26)17-9-11-23-12-10-17/h3-14H,1-2H3,(H,25,26)/b24-14+ |
Clé InChI |
IXOIAYCHSZLHGK-ZVHZXABRSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)OC |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,4-Dichlorobenzoyl)amino]benzoic acid](/img/structure/B12052679.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12052681.png)



![2-(5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-(4-isopropylphenyl)ethanone](/img/structure/B12052701.png)

![5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]pentanamide](/img/structure/B12052714.png)
![11-((5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12052719.png)


![1-[(3,4-Dimethylphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12052737.png)


